

spectroscopic comparison of chloro- and fluoro-substituted benzoic acids

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Compound of Interest

Compound Name: 4-Chloro-2-(trifluoromethyl)benzoic acid

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A Spectroscopic Comparison of Chloro- and Fluoro-Substituted Benzoic Acids for Researchers and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of ortho-, meta-, and para-isomers of chloro- and fluoro-substituted benzoic acids. The objective is to offer a comprehensive reference for researchers, scientists, and drug development professionals, supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of chloro- and fluoro-substituted benzoic acids.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ) in ppm for Chloro- and Fluoro-Substituted Benzoic Acids.

Compound	Ar-H (ppm)	-COOH (ppm)	Solvent
2-Chlorobenzoic Acid	8.09 (d, 1H), 7.50 (m, 1H), 7.40 (m, 1H), 7.31 (m, 1H)[1]	~13.43 (s, 1H)[1]	CDCl ₃ / DMSO-d ₆
3-Chlorobenzoic Acid	7.93 (s, 1H), 7.71 (d, 1H), 7.56 (t, 1H)[2]	~13.34 (s, 1H)[2][3]	DMSO-d ₆
4-Chlorobenzoic Acid	7.97 (d, 2H), 7.58 (d, 2H)[4]	~13.0 (s, 1H)	DMSO-d ₆
2-Fluorobenzoic Acid	7.90 (t, 1H), 7.60 (m, 1H), 7.25 (t, 1H), 7.18 (t, 1H)	~13.2 (s, 1H)	Not Specified
3-Fluorobenzoic Acid	7.85 (d, 1H), 7.65 (d, 1H), 7.45 (m, 2H)	~13.2 (s, 1H)	Not Specified
4-Fluorobenzoic Acid	8.01 (dd, 2H), 7.32 (t, 2H)[5]	~13.06 (s, 1H)[5]	DMSO-d ₆

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm for Chloro- and Fluoro-Substituted Benzoic Acids.

Compound	C=O (ppm)	Aromatic C (ppm)	Solvent
2-Chlorobenzoic Acid	171.09	134.83, 133.65, 132.54, 131.56, 128.46, 126.75[1]	CDCl ₃
3-Chlorobenzoic Acid	166.54	133.82, 133.37, 133.15, 131.30, 129.30, 128.37[2][3]	DMSO-d ₆
4-Chlorobenzoic Acid	166.8	138.9, 131.5, 130.9, 129.1	Not Specified
2-Fluorobenzoic Acid	164.1 (d)	162.2 (d), 135.5 (d), 132.8, 124.6 (d), 117.1 (d), 116.9	Not Specified
3-Fluorobenzoic Acid	166.2 (d)	162.8 (d), 133.5 (d), 130.9 (d), 125.7 (d), 120.5 (d), 115.9 (d)	Not Specified
4-Fluorobenzoic Acid	166.85	166.63, 164.14, 132.61, 132.52, 127.84, 127.81, 116.18, 115.96[5]	DMSO-d ₆

IR Spectral Data

Table 3: Key IR Absorption Frequencies (cm⁻¹) for Chloro- and Fluoro-Substituted Benzoic Acids.

Compound	O-H Stretch (Carboxylic Acid)	C=O Stretch (Carboxylic Acid)	C-Cl/C-F Stretch
2-Chlorobenzoic Acid	3300-2500 (broad)	1700-1680	~750
3-Chlorobenzoic Acid	3300-2500 (broad)[6]	1700-1680[6]	~800
4-Chlorobenzoic Acid	3300-2500 (broad)	1685	~850
2-Fluorobenzoic Acid	3300-2500 (broad)	1690	~1250
3-Fluorobenzoic Acid	3300-2500 (broad)	1695	~1260
4-Fluorobenzoic Acid	3300-2500 (broad)	1680	~1270

Mass Spectrometry Data

Table 4: Mass Spectrometry Data (m/z) for Chloro- and Fluoro-Substituted Benzoic Acids.

Compound	Molecular Ion [M] ⁺ or [M-H] ⁻	Key Fragment Ions (m/z)	Ionization Mode
2-Chlorobenzoic Acid	156/158	139/141, 111	EI
3-Chlorobenzoic Acid	156/158	139/141, 111	EI
4-Chlorobenzoic Acid	156/158	139/141, 111	EI
2-Fluorobenzoic Acid	139 ([M-H] ⁻)	95	ESI (-)
3-Fluorobenzoic Acid	139 ([M-H] ⁻)	95	ESI (-)
4-Fluorobenzoic Acid	139 ([M-H] ⁻)	95.0 ([M-CO ₂ H] ⁻)[7]	ESI (-)

UV-Vis Spectral Data

Table 5: UV-Vis Absorption Maxima (λ_{max}) for Chloro- and Fluoro-Substituted Benzoic Acids.

Compound	λ_{max} 1 (nm)	λ_{max} 2 (nm)	Solvent
2-Chlorobenzoic Acid	229[8]	278 (shoulder)[8]	Alcohol[8]
3-Chlorobenzoic Acid	230	280	Ethanol
4-Chlorobenzoic Acid	238	282	Ethanol
2-Fluorobenzoic Acid	228	275	Not Specified
3-Fluorobenzoic Acid	230	278	Not Specified
4-Fluorobenzoic Acid	232	275	Not Specified

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** 5-25 mg of the synthesized compound for ^1H NMR and 50-100 mg for ^{13}C NMR was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.[9] Tetramethylsilane (TMS) was used as an internal standard.
- **Instrumentation:** Spectra were recorded on a 400 MHz NMR spectrometer.
- **Data Acquisition:** For ^1H NMR, 16-32 scans were acquired with a relaxation delay of 1-2 seconds. For ^{13}C NMR, 1024-4096 scans were acquired with a longer relaxation delay (5-10 seconds) to ensure quantitative accuracy.
- **Data Processing:** The raw data (Free Induction Decay - FID) was Fourier transformed to obtain the spectrum. The spectrum was then phased, baseline-corrected, and referenced to the internal standard (TMS at 0 ppm). Integration of the peaks in the ^1H NMR spectrum was performed to determine the relative proton ratios.[9]

Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, a small amount of the compound was finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull was

prepared by grinding the sample with a drop of Nujol and placing it between two salt plates (NaCl or KBr).

- **Instrumentation:** IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Spectra were typically recorded from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the KBr pellet or salt plates was recorded and subtracted from the sample spectrum.
- **Data Analysis:** The positions, shapes, and intensities of the absorption bands were analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

- **Sample Preparation:** For Electrospray Ionization (ESI), a dilute solution of the sample (1-10 $\mu\text{g/mL}$) was prepared in a suitable solvent (e.g., methanol, acetonitrile).[9] For Electron Ionization (EI), a small amount of the solid or a concentrated solution was introduced into the instrument.
- **Instrumentation:** A mass spectrometer equipped with either an ESI or EI source was used.
- **Data Acquisition:** In ESI, the sample solution was infused into the source at a constant flow rate. The instrument was operated in either positive or negative ion mode.[9] For benzoic acids, negative mode ($[\text{M-H}]^-$) is often preferred.[9] In EI, the sample was vaporized and bombarded with a high-energy electron beam.
- **Data Analysis:** The resulting mass spectrum was analyzed to determine the molecular weight of the compound from the molecular ion peak.[9] The fragmentation pattern was also examined to gain structural information.[9] The isotopic pattern, especially for chlorine-containing compounds ($\text{M}+2$ peak), was analyzed to confirm the elemental composition.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** A dilute solution of the compound was prepared in a UV-transparent solvent (e.g., ethanol, methanol, water). The concentration was adjusted to obtain an absorbance reading between 0.1 and 1.0.

- Instrumentation: A dual-beam UV-Vis spectrophotometer was used.
- Data Acquisition: The spectrum was recorded over a wavelength range of 200-400 nm. A blank spectrum of the solvent was recorded and subtracted from the sample spectrum.
- Data Analysis: The wavelength(s) of maximum absorbance (λ_{max}) and the corresponding molar absorptivity (ϵ) were determined from the spectrum.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic comparison of substituted benzoic acids.



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Caption: Workflow for Spectroscopic Comparison of Substituted Benzoic Acids.

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